Tert-butyl N-(2-chloro-1-phenylethyl)carbamate

Catalog No.
S15865404
CAS No.
M.F
C13H18ClNO2
M. Wt
255.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl N-(2-chloro-1-phenylethyl)carbamate

Product Name

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate

IUPAC Name

tert-butyl N-(2-chloro-1-phenylethyl)carbamate

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16)

InChI Key

WHKTWKHXOIOGAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCl)C1=CC=CC=C1

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. It features a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-chloro-1-phenylethyl group. This structure contributes to its utility in various organic synthesis applications, particularly as a protecting group for amines during

  • Substitution Reactions: The chloro group can be replaced by various nucleophiles, such as amines or thiols, under basic conditions.
  • Hydrolysis: The carbamate can undergo hydrolysis in acidic or basic environments, yielding the corresponding amine and carbon dioxide.
  • Deprotection: The tert-butyl group can be removed using strong acids like trifluoroacetic acid, regenerating the free amine for further reactions.

These reactions highlight its versatility in synthetic organic chemistry, allowing for the modification of its structure to create diverse derivatives.

While specific biological activities of tert-butyl N-(2-chloro-1-phenylethyl)carbamate are not extensively documented, compounds of this class often exhibit significant pharmacological properties. The presence of the chloro and phenylethyl groups may contribute to interactions with biological targets, potentially influencing enzyme activity or receptor binding. Further studies are necessary to elucidate its specific biological effects.

The synthesis of tert-butyl N-(2-chloro-1-phenylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with an appropriate amine derivative. The general procedure includes:

  • Reactants: Tert-butyl chloroformate and an amine such as N-(2-chloro-1-phenylethyl)amine.
  • Base Addition: A base like triethylamine is added to neutralize hydrochloric acid produced during the reaction.
  • Temperature Control: The reaction is conducted at low temperatures to minimize side reactions and maximize yield.
  • Purification: The final product is purified through recrystallization or chromatography.

This method ensures a high yield of the desired compound while maintaining purity.

Tert-butyl N-(2-chloro-1-phenylethyl)carbamate serves several important functions in organic synthesis:

  • Protecting Group: It is primarily used as a protecting group for amines during multi-step synthesis processes, preventing unwanted reactions.
  • Intermediate in Synthesis: It acts as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and drug development.
  • Research Tool: Its unique structure makes it useful for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving tert-butyl N-(2-chloro-1-phenylethyl)carbamate focus on its reactivity with various biological targets. These studies are crucial for understanding its potential therapeutic applications and side effects. By examining binding affinities and reaction pathways, researchers can gain insights into how this compound may function in biological systems.

Several compounds share structural similarities with tert-butyl N-(2-chloro-1-phenylethyl)carbamate. Here are some notable examples:

Compound NameStructureUnique Features
Tert-butyl N-(2,3-dihydroxypropyl)carbamateStructureContains hydroxyl groups that may enhance solubility and reactivity.
Tert-butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamateStructureFeatures an epoxide ring which can participate in unique ring-opening reactions.
Tert-butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamateStructureHas an additional acetamido group that may influence biological activity.

These compounds demonstrate variations in functional groups and structural features that confer distinct properties and reactivities, making them suitable for different applications within organic synthesis and medicinal chemistry.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

255.1026065 g/mol

Monoisotopic Mass

255.1026065 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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